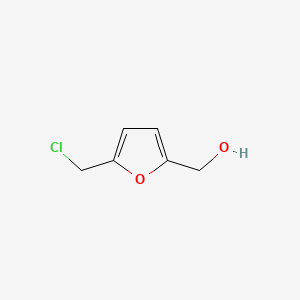

2-Furanmethanol, 5-(chloromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Furanmethanol, 5-(chloromethyl)- is an organic compound with the molecular formula C(_6)H(_7)ClO(_2) It is a derivative of furan, a heterocyclic aromatic compound, and features a chloromethyl group attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanmethanol, 5-(chloromethyl)- typically involves the chloromethylation of 2-furanmethanol. One common method includes the reaction of 2-furanmethanol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then attaches to the furan ring.

Industrial Production Methods: On an industrial scale, the production of 2-Furanmethanol, 5-(chloromethyl)- can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the chloromethylation process.

Types of Reactions:

Oxidation: 2-Furanmethanol, 5-(chloromethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the chloromethyl group can yield 2-furanmethanol derivatives.

Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products:

Oxidation: 5-(Chloromethyl)-2-furancarboxaldehyde or 5-(Chloromethyl)-2-furancarboxylic acid.

Reduction: 2-Furanmethanol derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The chloromethyl group in 2-Furanmethanol, 5-(chloromethyl)- enhances its reactivity, enabling its use in the synthesis of pharmaceutical compounds. One notable application is in the preparation of H2-histamine antagonists . The compound can be converted into derivatives that incorporate the 5-dimethylaminomethyl-2-furanmethylthio group, which has been shown to exhibit significant biological activity .

Case Study: Synthesis of H2-Histamine Antagonists

- Process : The synthesis involves reacting 2-Furanmethanol, 5-(chloromethyl)- with thiols under acidic conditions or through the formation of intermediates like methyl halides.

- Outcome : This method has led to the development of several H2-histamine antagonists with potential therapeutic applications in treating allergies and gastric acid-related disorders.

Material Science Applications

In material science, 2-Furanmethanol, 5-(chloromethyl)- serves as a precursor for producing various polymers and composites. Its ability to undergo polymerization reactions makes it suitable for creating bio-based materials.

Applications in Polymer Chemistry

- Biopolymer Synthesis : The compound can be utilized to synthesize bio-based polymers that are environmentally friendly and sustainable.

- Composite Materials : Research indicates that derivatives of this compound can enhance the properties of composite materials used in construction and packaging industries .

Biomass Conversion and Sustainability

Recent studies have highlighted the role of 2-Furanmethanol, 5-(chloromethyl)- as a platform molecule derived from biomass. Its conversion from lignocellulosic materials opens avenues for sustainable chemical production.

Case Study: Production from Biomass

- Source : The compound can be synthesized from agricultural by-products such as rice husks and corncobs.

- Process : Through dehydration and subsequent reactions, biomass-derived sugars are converted into furan derivatives like 2-Furanmethanol, 5-(chloromethyl)-.

- Impact : This approach not only reduces waste but also contributes to the circular economy by providing renewable feedstocks for chemical synthesis .

Reactivity Studies and Chemical Transformations

The reactivity of 2-Furanmethanol, 5-(chloromethyl)- has been extensively studied to understand its potential as a building block for various organic transformations.

Chemical Transformations

- The chloromethyl group allows for nucleophilic substitutions and other transformations that can yield valuable chemical intermediates.

- Studies have shown that it can participate in various reactions such as Reformatsky-type reactions and Knoevenagel condensations, leading to the formation of diverse organic compounds .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Pharmaceutical | Synthesis of H2-histamine antagonists | Development of therapeutic agents |

| Material Science | Precursor for bio-based polymers and composites | Enhanced properties for construction materials |

| Biomass Conversion | Derived from agricultural by-products | Sustainable chemical production |

| Reactivity Studies | Participates in various organic transformations | Formation of nucleophiles and other derivatives |

Wirkmechanismus

The mechanism of action of 2-Furanmethanol, 5-(chloromethyl)- depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of various derivatives. In biological systems, its activity would be determined by the nature of the target molecules and the pathways involved.

Vergleich Mit ähnlichen Verbindungen

2-Furanmethanol: Lacks the chloromethyl group, making it less reactive in substitution reactions.

5-Methyl-2-furanmethanol: Features a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

2-Furancarboxaldehyde: An aldehyde derivative of furan, used in different synthetic applications.

Uniqueness: 2-Furanmethanol, 5-(chloromethyl)- is unique due to the presence of the chloromethyl group, which enhances its reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the preparation of a wide range of chemical products.

Eigenschaften

IUPAC Name |

[5-(chloromethyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMVVLJZNNJDHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CCl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.